6-Chloro-5-nitroindolin-2-one
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Overview
Description
6-Chloro-5-nitroindolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro and nitro group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular processes.
Mode of Action
This compound exhibits a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the enzyme from carrying out its role in DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species . This dual mode of action impairs resistance development, making the compound more effective against its targets.
Biochemical Pathways
The compound’s interaction with topoisomerase IV disrupts the normal DNA replication process, leading to DNA damage . This damage triggers an upregulation of bacteriophage-associated proteins, indicative of the DNA damage response . The compound’s reductive bioactivation also leads to the formation of reactive species that can cause further cellular damage .
Pharmacokinetics
This facilitates in vivo reduction, which could potentially impact the compound’s bioavailability and efficacy .
Result of Action
The inhibition of topoisomerase IV and the subsequent DNA damage lead to disruption of normal cellular processes, potentially causing cell death . The formation of damaging reactive species through reductive bioactivation can also contribute to cellular damage and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s increased redox potentials facilitate in vivo reduction, suggesting that the compound’s action could be influenced by the redox environment within the body .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 6-Chloro-5-nitroindolin-2-one, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to have promising cell-based antitumor activity . For instance, some indole derivatives showed higher inhibitory activity toward certain carcinoma cell lines .
Molecular Mechanism
Studies on similar indole derivatives suggest that they may exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-5-nitroindolin-2-one involves the chlorination of indole-2,3-dione followed by nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 6-chloro-5-amino-2,3-dihydro-1H-indol-2-one.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1H-indol-2-one: Lacks the nitro group, which may result in different biological activities.
6-nitro-2,3-dihydro-1H-indol-2-one: Lacks the chloro group, which can affect its chemical reactivity and biological properties.
Uniqueness
6-Chloro-5-nitroindolin-2-one is unique due to the presence of both chloro and nitro groups on the indole ring. This combination can enhance its chemical reactivity and broaden its range of biological activities compared to similar compounds .
Properties
IUPAC Name |
6-chloro-5-nitro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHHDJYQGADKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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